molecular formula C8H5N5O4S B187209 4-Pyridinamine, 3,5-dinitro-N-2-thiazolyl- CAS No. 330964-96-0

4-Pyridinamine, 3,5-dinitro-N-2-thiazolyl-

Cat. No. B187209
M. Wt: 267.22 g/mol
InChI Key: DUWOYUVOQZMMID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Pyridinamine, 3,5-dinitro-N-2-thiazolyl- is a chemical compound that has been widely researched for its potential applications in the field of medicine. This compound is known for its unique chemical properties and has been synthesized using various methods. In

Mechanism Of Action

The mechanism of action of 4-Pyridinamine, 3,5-dinitro-N-2-thiazolyl- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in inflammation and tumor growth. It may also work by disrupting the cell membrane of microorganisms.

Biochemical And Physiological Effects

4-Pyridinamine, 3,5-dinitro-N-2-thiazolyl- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of certain cytokines that are involved in inflammation. It has also been shown to induce apoptosis, or programmed cell death, in tumor cells. Additionally, it has been shown to have antibacterial and antifungal properties.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-Pyridinamine, 3,5-dinitro-N-2-thiazolyl- in lab experiments is its unique chemical properties. It has a high melting point and is stable under various conditions. However, one of the limitations is that it can be difficult to synthesize and purify.

Future Directions

There are several future directions for the research on 4-Pyridinamine, 3,5-dinitro-N-2-thiazolyl-. One direction is to further investigate its potential applications as an anti-inflammatory and anti-tumor agent. Another direction is to explore its potential as an anti-microbial agent. Additionally, further research could be done to better understand its mechanism of action and to improve its synthesis and purification methods.
Conclusion:
4-Pyridinamine, 3,5-dinitro-N-2-thiazolyl- is a chemical compound that has been widely researched for its potential applications in the field of medicine. It has unique chemical properties and has been synthesized using various methods. It has been shown to have anti-inflammatory, anti-tumor, antibacterial, and antifungal properties. While there are limitations to using this compound in lab experiments, there are several future directions for research that could lead to new discoveries and potential applications.

Synthesis Methods

The synthesis of 4-Pyridinamine, 3,5-dinitro-N-2-thiazolyl- has been achieved using various methods. One of the most common methods is the reaction of 2-amino-4,6-dinitropyridine with 2-chloro-1,3-thiazole in the presence of a base. The reaction yields 4-Pyridinamine, 3,5-dinitro-N-2-thiazolyl- as a yellow solid.

Scientific Research Applications

4-Pyridinamine, 3,5-dinitro-N-2-thiazolyl- has been studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use as an anti-microbial agent.

properties

CAS RN

330964-96-0

Product Name

4-Pyridinamine, 3,5-dinitro-N-2-thiazolyl-

Molecular Formula

C8H5N5O4S

Molecular Weight

267.22 g/mol

IUPAC Name

N-(3,5-dinitropyridin-4-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C8H5N5O4S/c14-12(15)5-3-9-4-6(13(16)17)7(5)11-8-10-1-2-18-8/h1-4H,(H,9,10,11)

InChI Key

DUWOYUVOQZMMID-UHFFFAOYSA-N

SMILES

C1=CSC(=N1)NC2=C(C=NC=C2[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CSC(=N1)NC2=C(C=NC=C2[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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